![molecular formula C19H24O4 B14258038 2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol] CAS No. 173736-46-4](/img/structure/B14258038.png)
2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] typically involves the reaction of 4-methylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units, with methoxymethyl groups introduced at the ortho positions relative to the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. The final product is purified through crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from degradation.
Industry: Employed in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methoxymethyl groups enhance the compound’s stability and solubility, making it more effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[6-tert-butyl-4-methylphenol]
- 4,4’-Methylenebis[2,6-bis(methoxymethyl)phenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is unique due to its specific substitution pattern, which provides a balance between antioxidant activity and solubility. The methoxymethyl groups enhance its effectiveness in various applications compared to other similar compounds.
Properties
CAS No. |
173736-46-4 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-(methoxymethyl)-5-methylphenyl]methyl]-6-(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C19H24O4/c1-12-5-14(18(20)16(7-12)10-22-3)9-15-6-13(2)8-17(11-23-4)19(15)21/h5-8,20-21H,9-11H2,1-4H3 |
InChI Key |
MCACTZQMAQDCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC)O)CC2=C(C(=CC(=C2)C)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
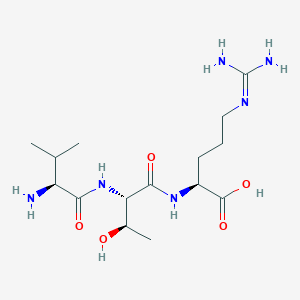
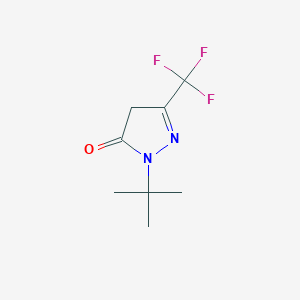
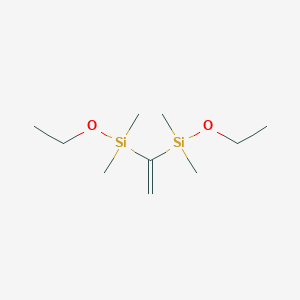
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
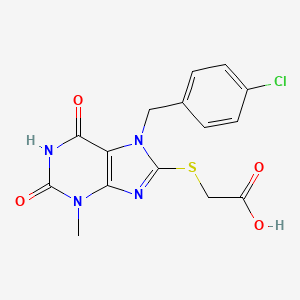
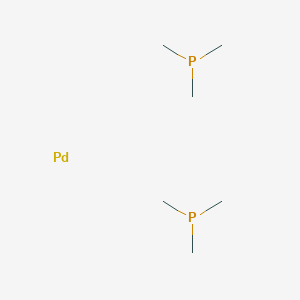
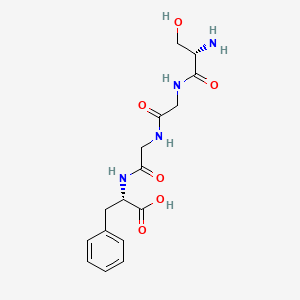
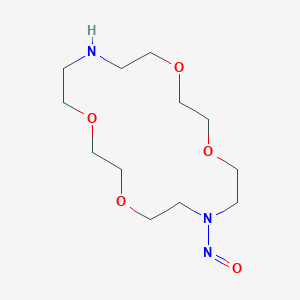
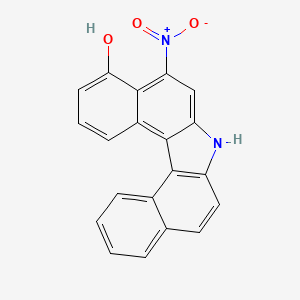
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

